molecular formula C23H23N3O2 B504612 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide

Cat. No.: B504612
M. Wt: 373.4g/mol
InChI Key: YHZLDAQXQGZETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a complex structure that includes a naphthalene ring, a phenyl ring, and a piperazine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide typically involves the reaction of 2-aminonaphthalene with 4-methyl-1-piperazinecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide involves its interaction with specific molecular targets. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. This interaction is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}cyclohexanecarboxamide
  • N-(substituted phenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide is unique due to its specific structural features, including the combination of a naphthalene ring, a phenyl ring, and a piperazine ring.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4g/mol

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-25-13-15-26(16-14-25)23(28)20-10-4-5-12-21(20)24-22(27)19-11-6-8-17-7-2-3-9-18(17)19/h2-12H,13-16H2,1H3,(H,24,27)

InChI Key

YHZLDAQXQGZETR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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